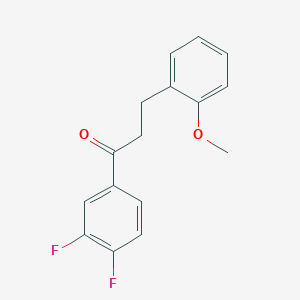

3',4'-Difluoro-3-(2-methoxyphenyl)propiophenone

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 1-(3,4-difluorophenyl)-3-(2-methoxyphenyl)propan-1-one, which precisely describes the structural arrangement and substitution pattern. This nomenclature follows International Union of Pure and Applied Chemistry conventions by indicating the ketone functional group at position 1, the difluorophenyl substituent, and the methoxyphenylpropyl chain. The structural representation reveals a propanone backbone with two distinct aromatic ring systems: one bearing fluorine substituents at the 3 and 4 positions, and another featuring a methoxy group at the 2 position.

The compound's structural identity is further defined through its Simplified Molecular Input Line Entry System representation: COC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)F)F. This linear notation captures the complete molecular connectivity, including the methoxy group attachment to the benzene ring, the propyl chain linkage, the ketone functionality, and the difluoro substitution pattern on the terminal phenyl ring. The International Chemical Identifier provides additional structural specificity: InChI=1S/C16H14F2O2/c1-20-16-5-3-2-4-11(16)7-9-15(19)12-6-8-13(17)14(18)10-12/h2-6,8,10H,7,9H2,1H3, offering a standardized format for computational and database applications.

The three-dimensional conformational representation demonstrates the spatial arrangement of functional groups and substituents, revealing potential sites for molecular interactions and chemical reactivity. The difluorophenyl moiety adopts a planar configuration consistent with aromatic systems, while the methoxyphenyl group maintains similar planarity with the methoxy substituent capable of limited rotational freedom. The propyl chain connecting these aromatic systems provides conformational flexibility that influences the overall molecular geometry and potential binding interactions.

Chemical Abstracts Service Registry Number and Alternative Chemical Designations

The Chemical Abstracts Service Registry Number for this compound is definitively established as 898774-13-5, providing unique identification within chemical databases and regulatory systems. This registry number serves as the primary reference for accessing comprehensive chemical information, literature citations, and regulatory documentation. The Chemical Abstracts Service system ensures unambiguous identification across diverse applications including research, manufacturing, and regulatory compliance.

Alternative chemical designations include several variations that reflect different naming conventions and database systems. The compound is referenced as this compound in commercial databases, maintaining consistency with traditional propiophenone nomenclature while specifying the substitution pattern. Additional designations include catalog numbers such as MFCD03843089 and DTXSID60644202, which facilitate identification within specific chemical suppliers and toxicological databases.

| Designation Type | Identifier | Source Database |

|---|---|---|

| Chemical Abstracts Service Registry Number | 898774-13-5 | Chemical Abstracts Service |

| PubChem Compound Identifier | 24725809 | PubChem |

| Molecular Design Limited Number | MFCD03843089 | Chemical suppliers |

| Distributed Structure-Searchable Toxicity Identifier | DTXSID60644202 | Environmental Protection Agency |

| Wikidata Identifier | Q82555894 | Wikidata |

The International Chemical Identifier Key YDJAQWZFUQMWJZ-UHFFFAOYSA-N provides a condensed hash representation of the molecular structure, enabling rapid database searching and structure-based queries. This standardized identifier system facilitates cross-referencing between different chemical information systems and ensures consistent identification across international databases and regulatory frameworks.

Molecular Formula and Weight Analysis

The molecular formula C16H14F2O2 defines the elemental composition of this compound, indicating sixteen carbon atoms, fourteen hydrogen atoms, two fluorine atoms, and two oxygen atoms. This composition reflects the structural complexity arising from the combination of aromatic ring systems, aliphatic linkage, and heteroatom substituents. The carbon framework consists primarily of aromatic carbons from the two phenyl rings, aliphatic carbons from the propyl chain, and the methoxy carbon substituent.

The molecular weight is precisely calculated as 276.28 grams per mole, representing the sum of atomic weights for all constituent atoms. This molecular weight places the compound within the range typical of substituted propiophenones and reflects the contribution of fluorine atoms, which add significant mass compared to hydrogen substituents. The molecular weight determination is crucial for analytical applications, including mass spectrometry identification, solution preparation, and quantitative analysis protocols.

| Component | Count | Atomic Weight (amu) | Total Contribution (amu) |

|---|---|---|---|

| Carbon | 16 | 12.01 | 192.16 |

| Hydrogen | 14 | 1.008 | 14.11 |

| Fluorine | 2 | 18.998 | 37.996 |

| Oxygen | 2 | 15.999 | 31.998 |

| Total Molecular Weight | 276.28 |

The elemental analysis reveals that carbon comprises approximately 69.6% of the molecular weight, reflecting the predominance of aromatic ring systems and aliphatic carbon framework. Hydrogen contributes approximately 5.1%, while the heteroatoms fluorine and oxygen account for 13.8% and 11.6% respectively. This elemental distribution influences the compound's physical properties, including polarity, solubility characteristics, and intermolecular interactions.

The presence of two fluorine atoms significantly impacts the molecular properties compared to non-fluorinated analogs. Fluorine substitution typically increases molecular stability, alters electronic distribution, and modifies biological activity patterns. The oxygen atoms, present as ketone and ether functionalities, contribute to hydrogen bonding potential and overall molecular polarity, affecting solubility and interaction profiles.

Isomeric Considerations and Stereochemical Configuration

The structural analysis of this compound reveals important considerations regarding potential isomerism and stereochemical configuration. The compound contains no asymmetric carbon centers, indicating that optical isomerism is not present in this molecular structure. The absence of chiral centers simplifies the stereochemical analysis and eliminates the need for enantiomeric considerations in chemical and biological applications.

Positional isomerism represents the primary form of structural variation relevant to this compound class. The specific substitution pattern of fluorine atoms at the 3' and 4' positions on the phenyl ring distinguishes this compound from related isomers featuring different fluorine placement patterns. Comparative analysis with closely related compounds demonstrates the significance of substitution pattern variations. For instance, 3',4'-Difluoro-3-(4-methoxyphenyl)propiophenone represents a positional isomer where the methoxy group occupies the para position rather than the ortho position.

The difluoro substitution pattern creates specific electronic and steric effects that influence molecular reactivity and interaction profiles. The adjacent positioning of fluorine atoms (3,4-difluoro pattern) generates a unique electronic environment compared to alternative arrangements such as 2,4-difluoro or 2,5-difluoro patterns. This substitution pattern affects the electron density distribution across the aromatic ring and influences the compound's chemical behavior and potential biological activity.

| Isomer Type | Structural Variation | Example Compound | Chemical Abstracts Service Number |

|---|---|---|---|

| Positional (methoxy) | 4-methoxy vs 2-methoxy | 3',4'-Difluoro-3-(4-methoxyphenyl)propiophenone | 898776-40-4 |

| Positional (fluorine) | 3,4-difluoro vs 2,4-difluoro | 2',4'-Difluoro-3-(2-methoxyphenyl)propiophenone | 898774-10-2 |

| Chain substitution | 2-methyl vs 2-methoxy | 3',4'-Difluoro-3-(2-methylphenyl)propiophenone | 898790-11-9 |

Conformational isomerism arises from rotation around single bonds, particularly the carbon-carbon bonds within the propyl chain connecting the two aromatic systems. While these conformational variations do not represent distinct chemical entities, they influence the three-dimensional shape and potential molecular interactions. The compound can adopt multiple conformational states depending on the rotational angles around the propyl chain, with energy barriers typically low enough to allow rapid interconversion at ambient temperatures.

The absence of geometric isomerism further simplifies the stereochemical profile, as the compound lacks alkene functionality that would generate cis-trans isomeric possibilities. The structural rigidity of the aromatic ring systems combined with the flexibility of the propyl linker creates a molecular architecture that balances conformational mobility with structural definition, influencing both chemical reactivity and potential applications in research and development contexts.

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2O2/c1-20-16-5-3-2-4-11(16)7-9-15(19)12-6-8-13(17)14(18)10-12/h2-6,8,10H,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJAQWZFUQMWJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644202 | |

| Record name | 1-(3,4-Difluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-13-5 | |

| Record name | 1-Propanone, 1-(3,4-difluorophenyl)-3-(2-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Difluorophenyl)-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard Reagent Route with Aromatic Nitriles or Bromides

A widely employed method for related methoxypropiophenones involves the formation of a Grignard reagent from halogenated aromatic compounds, followed by reaction with nitriles to form the ketone. This method can be adapted for the difluoro-substituted phenyl ring.

Example: Synthesis of 3-methoxypropiophenone (analogous method)

- Magnesium powder and anhydrous aluminum chloride are placed in a reactor with reflux condenser and dropping funnel.

- A mixture of m-methoxybromobenzene and tetrahydrofuran (THF) is added dropwise at 30-80°C to form the Grignard reagent.

- Propionitrile is then slowly added to the Grignard reagent under stirring, followed by reaction at room temperature for 1-2 hours.

- The reaction mixture is quenched with 3 M hydrochloric acid under cooling, and the organic phase is separated.

- THF is removed by distillation, and the product is purified by reduced-pressure distillation to yield 3-methoxypropiophenone with a yield of approximately 78%.

This route can be adapted to use 3,4-difluorobromobenzene or 3,4-difluorophenyl magnesium bromide to introduce the difluoro substitution on the aromatic ring.

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| 1 | Mg powder + AlCl3 + 3,4-difluorobromobenzene + THF (30-80°C) | Formation of difluoro-substituted Grignard reagent |

| 2 | Addition of propionitrile | Formation of ketone intermediate |

| 3 | Quenching with HCl (3 M), extraction | Decomposition of addition product, isolation of ketone |

| 4 | Distillation (normal and reduced pressure) | Purification of this compound |

This method is reliable for introducing fluorine substituents due to the stability of fluorinated aromatic Grignard reagents under controlled conditions.

Friedel-Crafts Acylation Using 3,4-Difluorobenzoyl Chloride

Another classical approach is the Friedel-Crafts acylation of 2-methoxytoluene or 2-methoxybenzene derivatives with 3,4-difluorobenzoyl chloride under Lewis acid catalysis (e.g., AlCl3).

- 3,4-Difluorobenzoyl chloride is prepared from 3,4-difluorobenzoic acid via reaction with thionyl chloride or oxalyl chloride.

- The acyl chloride is reacted with 2-methoxybenzene in the presence of AlCl3 under anhydrous conditions.

- The reaction proceeds via electrophilic aromatic substitution to afford the ketone.

- Workup includes quenching with water, extraction, and purification by recrystallization or chromatography.

This method allows direct formation of the propiophenone structure but requires careful control to avoid polyacylation or rearrangements.

Photoredox-Mediated Coupling Approaches (Emerging Methods)

Recent advances in photoredox catalysis have enabled the coupling of α,α-difluoro-β-iodoketones with silyl enol ethers to form fluorinated ketones under mild conditions using visible light and photocatalysts such as fac-Ir(ppy)3.

- This method involves the generation of a radical intermediate via photoredox catalysis, allowing C–C bond formation between two ketone components.

- The reaction is typically performed in solvents like DMF or MeCN under blue LED irradiation.

- Subsequent one-pot condensation with ammonium acetate can yield fluorinated pyridine derivatives, but the intermediate ketones such as difluoropropiophenones can be isolated.

| Entry | Catalyst | Solvent | Additive (equiv) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ir(ppy)3 | MeCN | PPh3 (0.25) | 3.5 | 97 |

| 2 | Ir(ppy)3 | DMF | PPh3 (0.25) | 3.5 | 99 |

This method offers high selectivity and yields, with the advantage of mild reaction conditions and potential for one-pot synthesis.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Grignard Reagent Route | High yield, well-established | Requires moisture-free conditions | ~78 | Adaptable for fluorinated rings |

| Friedel-Crafts Acylation | Direct acylation, simple setup | Possible polyacylation, harsh Lewis acid | Variable (60-80) | Sensitive to reaction conditions |

| Photoredox-Mediated Coupling | Mild conditions, high selectivity | Requires photocatalyst and light | Up to 99 | Emerging method, scalable |

Research Findings and Notes

- The Grignard reagent method is the most traditional and widely used approach for synthesizing methoxypropiophenone derivatives and can be extended to fluorinated analogs by using appropriate halogenated precursors.

- Friedel-Crafts acylation remains a viable route but requires careful optimization to avoid side reactions, especially with sensitive fluorinated aromatics.

- Photoredox catalysis represents a modern synthetic tool that can facilitate the formation of fluorinated ketones under environmentally benign conditions with excellent yields and functional group tolerance.

- Purity levels of the synthesized this compound typically exceed 95%, suitable for further applications in medicinal chemistry and materials science.

- Analytical characterization (NMR, GC-MS) confirms the structure and purity of the product, with characteristic signals corresponding to aromatic protons, methoxy groups, and fluorine substituents.

Summary Table of Key Preparation Parameters

| Parameter | Grignard Route | Friedel-Crafts Acylation | Photoredox Coupling |

|---|---|---|---|

| Starting Materials | 3,4-difluorobromobenzene, propionitrile | 3,4-difluorobenzoyl chloride, 2-methoxybenzene | α,α-Difluoro-β-iodoketones, silyl enol ethers |

| Catalyst/Promoter | Mg, AlCl3 | AlCl3 | fac-Ir(ppy)3 |

| Solvent | THF | Chlorinated solvents or DCM | DMF, MeCN |

| Temperature | 30-80 °C (Grignard formation) | Room temp to reflux | Room temp to 120 °C |

| Reaction Time | Several hours | Hours | 0.5–3.5 hours |

| Yield | ~78% | 60-80% | Up to 99% |

| Purification | Distillation, extraction | Extraction, recrystallization | Extraction, chromatography |

This comprehensive analysis consolidates the preparation methods for this compound from classical to modern synthetic techniques, providing a solid foundation for researchers aiming to synthesize this compound with high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Difluoro-3-(2-methoxyphenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atoms.

Scientific Research Applications

3’,4’-Difluoro-3-(2-methoxyphenyl)propiophenone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’,4’-Difluoro-3-(2-methoxyphenyl)propiophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation on the Aromatic Ring

3',4'-Difluoro-3-(4-methylphenyl)propiophenone (CAS 1261932-98-2)

- Structural Difference : The 2-methoxyphenyl group is replaced with a 4-methylphenyl group.

- Impact: Electronic Effects: The methyl group donates electrons via inductive effects, whereas the methoxy group donates via resonance, significantly altering the compound’s reactivity in electrophilic substitution reactions. Reactivity: Methyl groups lack the lone pairs of oxygen, reducing stabilization of intermediates in α-phenylselenation reactions (e.g., yields for propiophenone derivatives with aromatic rings adjacent to carbonyls range from 0.51–0.59 mmol ).

- Applications: Likely less suited for reactions requiring resonance stabilization but may offer better solubility in non-polar solvents .

4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone

- Structural Difference : Bromine at 4' and fluorine at 2', with a 3-methoxyphenyl group.

- Impact :

- Electrophilicity : Bromine’s strong electron-withdrawing nature increases the carbonyl’s electrophilicity compared to difluoro analogs.

- Steric Effects : The larger bromine atom may hinder reactions at the para position.

- Applications: Potential use in Suzuki couplings (as seen in BODIPY synthesis ) due to halogen reactivity .

Functional Group Variations

3',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone (CAS 884504-28-3)

- Structural Difference : The 2-methoxyphenyl group is replaced with a 1,3-dioxan-2-yl moiety.

- Impact :

- Solubility : The dioxane ring enhances hydrophilicity, improving aqueous solubility compared to aromatic substituents.

- Stability : The cyclic ether may confer resistance to oxidation.

- Applications : Suitable as a stable intermediate in multi-step syntheses .

2'-Chloro-4',5'-difluoro-3-(1,3-dioxan-2-yl)propiophenone (CAS 898757-29-4)

Research Findings and Trends

- Synthetic Efficiency: Propiophenone derivatives with aromatic rings adjacent to carbonyls show higher yields in α-phenylselenation (0.51–0.59 mmol) compared to aliphatic analogs (0.43 mmol) .

- Safety Considerations: Halogenated derivatives (e.g., chloro/fluoro) require rigorous handling protocols, while non-halogenated propiophenone is non-hazardous .

Biological Activity

3',4'-Difluoro-3-(2-methoxyphenyl)propiophenone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a propiophenone backbone substituted with fluorine and methoxy groups, which are known to influence its lipophilicity and, consequently, its biological activity. The presence of these substituents enhances its ability to penetrate biological membranes and interact with various molecular targets.

The mechanism of action for this compound involves its interaction with specific proteins and nucleic acids within cells. The methoxy group increases the compound's lipophilicity, facilitating its cellular uptake. Once inside the cell, it may modulate the activity of enzymes or receptors, leading to various biological effects such as:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains .

- Anticancer Activity : Research indicates that it may have anticancer effects by inducing apoptosis in cancer cells through specific signaling pathways .

Biological Activity Overview

The following table summarizes the known biological activities and effects of this compound based on current research findings.

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Neuroprotective | Potential protection against neurotoxicity |

Anticancer Effects

A study investigating the anticancer properties of this compound demonstrated that it could induce cell cycle arrest and apoptosis in several cancer cell lines. The mechanism involved the activation of caspase pathways, leading to programmed cell death. This finding suggests potential therapeutic applications in cancer treatment.

Antimicrobial Activity

In another study, the compound was tested against various bacterial strains, showing significant inhibition rates comparable to known antibiotics. The results indicate that this compound could serve as a lead compound for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3',4'-Difluoro-3-(2-methoxyphenyl)propiophenone in academic laboratories?

- Methodological Answer : A common approach involves Friedel-Crafts acylation or microbial reduction of propiophenone derivatives. For example, microbial reduction using Rhodotorula mucilaginosa cells under optimized substrate concentrations (e.g., 10–20 mM) in phosphate buffer (pH 7.0) at 25°C can yield chiral intermediates . Fluorination steps may employ selective reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, followed by purification via column chromatography. Ensure regioselectivity by controlling reaction temperature and solvent polarity.

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substituent positions and fluorine integration.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use a DB-1 column (30 m, 0.25 mm diameter) with helium carrier gas at a 3°C/min ramp to 300°C for purity assessment .

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection at 254 nm to quantify impurities.

Q. What safety protocols are critical during the synthesis of fluorinated aromatic ketones?

- Methodological Answer : While handling fluorinated intermediates, use inert atmospheres (N/Ar) to prevent hydrolysis. Wear PPE (gloves, goggles, lab coat) and work in a fume hood. Store waste separately in labeled containers for professional disposal to avoid environmental contamination .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystalline form of this compound be systematically analyzed?

- Methodological Answer : Employ graph set analysis (GSA) to classify hydrogen bond motifs (e.g., D , R , or C patterns) using crystallographic data. For example, use SHELXL for refinement and SHELXPRO to generate hydrogen bond tables. Compare observed interactions (e.g., C=O···H–O or F···H–C) with Etter’s rules to predict supramolecular assembly .

Q. What experimental strategies resolve discrepancies between computational predictions and observed spectroscopic data?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-31+G(d,p) level and compare calculated -NMR chemical shifts with experimental values.

- X-ray Diffraction (XRD) : Refine the crystal structure using SHELXL to resolve ambiguities in substituent orientation. For disordered regions, apply restraints or constraints during refinement .

- Dynamic NMR : Study rotational barriers of the methoxyphenyl group at variable temperatures to correlate with computed energy profiles.

Q. How does substrate concentration influence the enantioselectivity of microbial reductions involving this compound?

- Methodological Answer : In asymmetric reductions (e.g., using R. mucilaginosa), higher substrate concentrations (>15 mM) may reduce enantiomeric excess (ee) due to enzyme saturation or inhibition. Conduct kinetic studies at varying concentrations (3.33–20 mM) in phosphate buffer (pH 7.0) with 0.5 g glucose as a co-substrate. Monitor ee via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) .

Q. What challenges arise in determining the crystal structure of fluorinated propiophenones, and how are they mitigated?

- Methodological Answer : Challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.